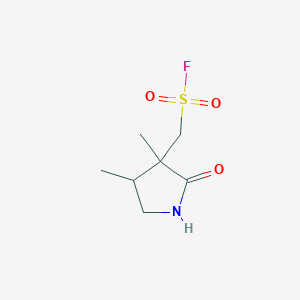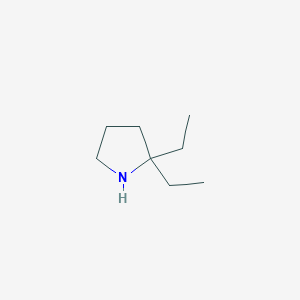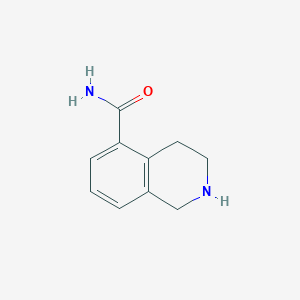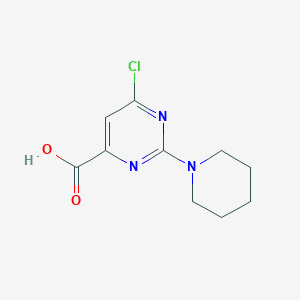
(3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₇H₁₂FNO₃S and a molecular weight of 209.24 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrrolidinone ring substituted with dimethyl groups and a methanesulfonyl fluoride moiety .
Métodos De Preparación
The synthesis of (3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of 3,4-dimethyl-2-pyrrolidinone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
(3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparación Con Compuestos Similares
(3,4-Dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds:
Methanesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the pyrrolidinone ring.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group, which imparts different chemical properties and reactivity.
N-(2,2,2-Trifluoroethyl)-N-methylmethanesulfonamide: Another sulfonyl fluoride derivative with distinct structural features and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H12FNO3S |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(3,4-dimethyl-2-oxopyrrolidin-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H12FNO3S/c1-5-3-9-6(10)7(5,2)4-13(8,11)12/h5H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
HQWUPHGGDCFDDG-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=O)C1(C)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)

![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)



![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)

